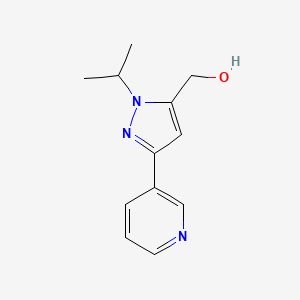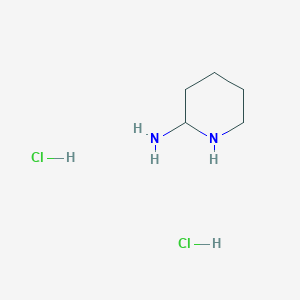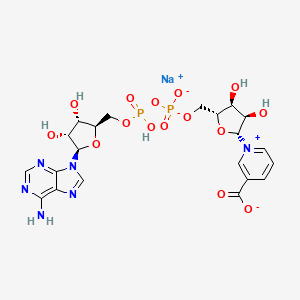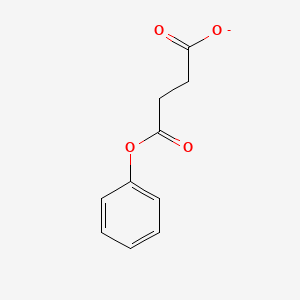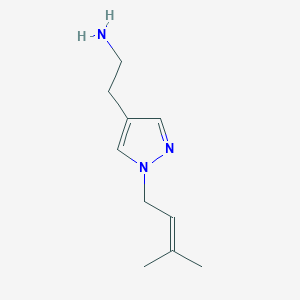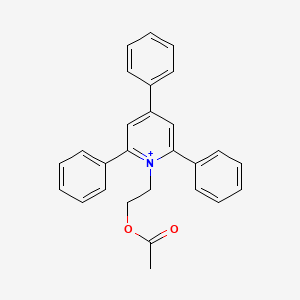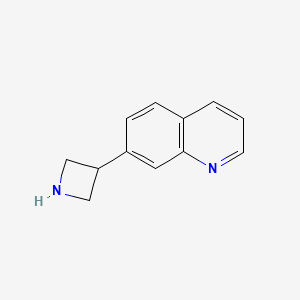
7-(Azetidin-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Azetidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azetidine moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is known for its aromaticity and stability, while the azetidine ring introduces strain and reactivity, making this compound a versatile scaffold for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-3-yl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the azetidine moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The azetidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 7-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The azetidine ring can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Substituted quinoline and azetidine derivatives from substitution reactions.
Scientific Research Applications
7-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It serves as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-(Azetidin-3-yl)quinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The quinoline ring often interacts with nucleic acids or proteins, while the azetidine ring can enhance binding affinity and specificity. Molecular targets may include kinases, proteases, and other critical enzymes involved in disease pathways.
Comparison with Similar Compounds
Quinoline: Shares the quinoline ring but lacks the azetidine moiety, resulting in different reactivity and applications.
Azetidine: Contains the azetidine ring but lacks the quinoline moiety, leading to distinct chemical properties and uses.
Quinoline-based Azetidinones: Compounds that combine quinoline and azetidine structures, similar to 7-(Azetidin-3-yl)quinoline but with variations in substitution patterns.
Uniqueness: this compound is unique due to the combination of the quinoline and azetidine rings, which imparts a balance of stability and reactivity. This duality allows for diverse chemical modifications and a broad range of applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
7-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2 |
InChI Key |
IDRXUXAOIJTEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)
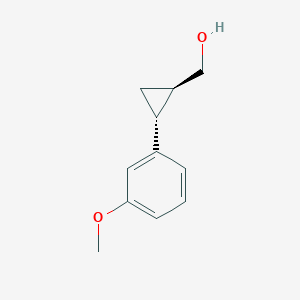
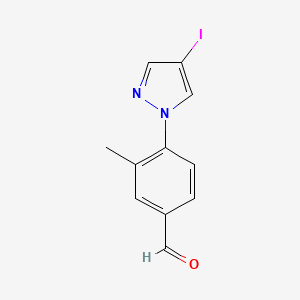
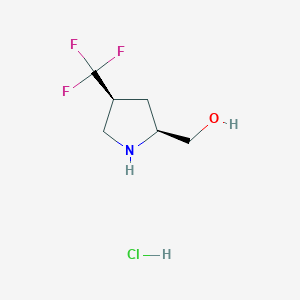
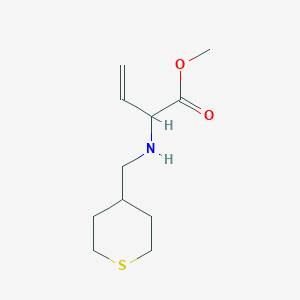
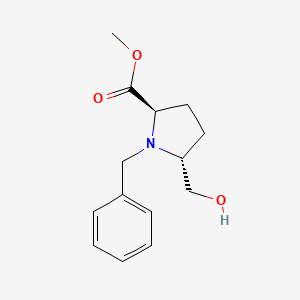
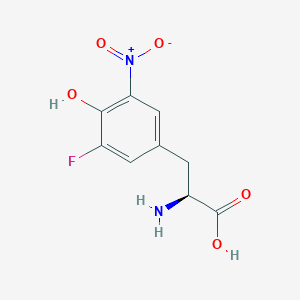
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
